Product packaging for 2,5-Di-(2'-thienyl)furan(Cat. No.:CAS No. 88089-34-3)

2,5-Di-(2'-thienyl)furan

Cat. No.: B189191
CAS No.: 88089-34-3
M. Wt: 232.3 g/mol
InChI Key: FEBXMKWMRKJKKW-UHFFFAOYSA-N
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Description

2,5-Di-(2'-thienyl)furan serves as a fundamental building block in advanced materials science, primarily for the anodic synthesis of conjugated polymers . Its core research value lies in the development of electrochromic materials, which reversibly change color upon the application of an electrical potential . Polymers derived from this monomer, such as poly(2,5-di-(2-thienyl)-furan), exhibit distinct optical properties, switching between an orange neutral state and a black oxidized state, a characteristic highly valuable for smart windows, anti-glare mirrors, and optical displays . The homopolymer demonstrates a band gap of approximately 2.22 eV, which is a crucial parameter determining its electronic and optical characteristics . Furthermore, the compound's structure, featuring a central furan bridged by two thienyl units, combines the advantageous charge transport motifs of both furan and thiophene, promoting planarity and enhancing the electronic properties of the resulting polymeric films . Research also explores its copolymerization with other thiophene derivatives like cyclopentadithiophene to create materials with multiple distinct color states and improved performance, positioning this compound as a versatile precursor for high-performance electrochromic devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8OS2 B189191 2,5-Di-(2'-thienyl)furan CAS No. 88089-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88089-34-3

Molecular Formula

C12H8OS2

Molecular Weight

232.3 g/mol

IUPAC Name

2,5-dithiophen-2-ylfuran

InChI

InChI=1S/C12H8OS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H

InChI Key

FEBXMKWMRKJKKW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3

Other CAS No.

88089-34-3

Synonyms

2,5-di-(2'-thienyl)furan
2,5-DiTF

Origin of Product

United States

Synthetic Methodologies and Polymerization Pathways of 2,5 Di 2 Thienyl Furan

Established Synthetic Routes for 2,5-Di-(2'-thienyl)furan Monomer

The synthesis of the this compound monomer is most commonly achieved through cross-coupling reactions. A prevalent method involves the palladium-catalyzed Suzuki coupling reaction. This approach utilizes 2,5-dibromofuran (B110504) and 2-thienylboronic acid (or its esters) as reactants. ontosight.aielectrochemsci.org The palladium catalyst facilitates the formation of carbon-carbon bonds between the furan (B31954) and thiophene (B33073) rings, yielding the desired DTF monomer. ontosight.ai

Another synthetic strategy involves the reaction of 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate, to produce 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. These intermediates are then oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield substituted 2,5-di(thiophen-2-yl)furan-3-carbonitrile monomers. rsc.org

Electrochemical Polymerization Techniques

Electrochemical polymerization is a widely employed method for synthesizing PDTF films directly onto an electrode surface. mdpi.comcambridge.org This technique offers excellent control over film thickness and morphology. mdpi.com

Anodic Polymerization Processes and Mechanisms

Anodic polymerization of DTF is initiated by the oxidation of the monomer at the anode. This process generates radical cations on the electron-rich thiophene or furan rings. cambridge.org These radical cations then couple, leading to the formation of dimer, trimer, and eventually, a polymer chain that deposits onto the electrode surface. The polymerization typically occurs at the α-positions of the thiophene rings, resulting in a well-defined polymer structure. electrochemsci.org The formation of the polymer film is often observed through cyclic voltammetry, where an increase in the peak current with successive cycles indicates polymer growth. atilim.edu.tr

Influence of Electrolyte Systems and Solvent Environments on Polymerization Efficiency and Product Characteristics

The choice of electrolyte and solvent significantly impacts the electrochemical polymerization process and the properties of the resulting polymer. Acetonitrile (B52724) (AN) is a commonly used solvent for the electropolymerization of DTF and its derivatives. rsc.orgtubitak.gov.tr The supporting electrolyte, which provides conductivity to the solution, also plays a crucial role. For instance, lithium perchlorate (B79767) (LiClO4) has been successfully used as a supporting electrolyte in ethanol (B145695) and acetonitrile for the anodic polymerization of DTF. rsc.orgtubitak.gov.tr The nature of the electrolyte can affect the morphology and conductivity of the polymer film. dokumen.pub For example, the use of a non-nucleophilic electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF4) was found to be necessary for the successful polymerization of certain substituted isothianaphthene monomers. open.ac.uk

Control of Film Morphology and Macroscopic Characteristics in Electropolymerization

The morphology of the electropolymerized PDTF film can be controlled by several factors, including the number of potential sweep cycles, the choice of solvent, and the applied polymerization potential. mdpi.com Scanning electron microscopy (SEM) is a valuable tool for investigating the surface morphology of the polymer films. electrochemsci.org For instance, the topology of films grown from certain diarylacrylonitriles was found to be highly dependent on the heteroatoms present, with some exhibiting nodular features while others showed honeycomb-like structures. core.ac.uk The thickness of the polymer film can also be precisely controlled during electropolymerization, which is advantageous for the fabrication of electronic devices. cambridge.org

Alternative Chemical Polymerization Approaches for Poly(this compound)

While electrochemical polymerization is prevalent, chemical polymerization methods offer an alternative route to PDTF. Oxidative chemical polymerization can be carried out using various oxidizing agents in different solvent systems. For example, the chemical polymerization of furan has been investigated using different oxidants and solvents. tubitak.gov.tr Ferric chloride (FeCl3) is a common oxidizing agent used for the polymerization of thiophene and its derivatives.

Another approach is vapor deposition polymerization. In this method, a precursor such as (5-methyl-2-furyl)methyl benzoate (B1203000) is subjected to vapor phase pyrolysis to form 2,5-dimethylene-2,5-dihydrofuran, which then spontaneously polymerizes upon condensation to yield poly(2,5-furyleneethylene). nycu.edu.tw

Comparative Analysis of Polymerization Strategies for Tailored Polymeric Architectures

Both electrochemical and chemical polymerization methods offer distinct advantages for the synthesis of PDTF and related polymers, allowing for the tailoring of polymeric architectures.

Electrochemical polymerization provides excellent control over the film thickness and morphology directly on the electrode surface. mdpi.comcambridge.org This is particularly beneficial for applications in electronic devices where precise control over the active layer is crucial. The properties of the resulting polymer can be fine-tuned by adjusting parameters such as the solvent, electrolyte, and polymerization potential. rsc.orgmdpi.com

Chemical polymerization offers a route to produce larger quantities of the polymer in powder form, which can then be processed from solution. This method is advantageous for applications where bulk material is required. Different oxidizing agents and reaction conditions can be employed to influence the polymer's molecular weight and properties.

The table below provides a comparative overview of these polymerization strategies.

FeatureElectrochemical PolymerizationChemical Polymerization
Control over Film Excellent control over thickness and morphology on the electrode. mdpi.comcambridge.orgLimited direct control over film formation; typically produces bulk powder.
Purity Can result in high-purity films directly on the substrate.May require purification to remove residual oxidizing agents and byproducts.
Scalability Generally suitable for thin-film applications and smaller-scale synthesis.More readily scalable for the production of larger quantities of polymer.
Versatility Allows for the creation of complex architectures and copolymers. rsc.orgVersatile in terms of the choice of oxidants and solvents. tubitak.gov.tr

Electronic Structure and Spectroelectrochemical Characterization of 2,5 Di 2 Thienyl Furan and Its Polymeric Derivatives

Advanced Spectroscopic Probes for Electronic Functionality

To experimentally validate and explore the electronic properties predicted by theoretical models, a suite of advanced spectroscopic techniques is employed. These methods probe the behavior of 2,5-Di-(2'-thienyl)furan and its polymers under electrochemical stimuli and light exposure.

UV-Visible (UV-Vis) spectroscopy combined with electrochemistry (spectroelectrochemistry) is a powerful technique for characterizing the redox states of conjugated polymers. By applying a potential to a polymer film, one can induce oxidation (doping) or reduction (dedoping) and simultaneously monitor the changes in its electronic absorption spectrum. nih.gov

Poly(2,5-di-(2'-thienyl)-furan) (PSOS), synthesized through anodic polymerization, exhibits distinct electrochromic behavior. metu.edu.tr The neutral, dedoped polymer is orange, while its oxidized, doped state is black. metu.edu.tr This color change is a direct consequence of the alteration of the electronic structure upon the removal of electrons from the polymer backbone. The UV-Vis spectrum of the neutral polymer shows an absorption band whose onset can be used to determine the optical band gap (E_g). For PSOS, the band gap was determined to be 2.22 eV. metu.edu.tr Upon oxidation, this primary absorption band diminishes, and new bands corresponding to polarons and bipolarons appear at lower energies (longer wavelengths). tandfonline.com This reversible switching between distinct colored states is a hallmark of electrochromic materials and is essential for applications in displays and smart windows. nih.gov

Table 3: Spectroelectrochemical Properties of Poly(2,5-di-(2'-thienyl)-furan) (PSOS) metu.edu.tr
Polymer StateColorOptical Band Gap (E_g)
Neutral (Reduced)Orange2.22 eV
OxidizedBlack

Fluorescence spectroscopy provides insights into the excited-state dynamics and emission properties of materials. When a molecule absorbs a photon, it enters an excited state (forming an exciton), which can then relax by emitting a photon (fluorescence). The properties of this emitted light, such as its wavelength and lifetime, are sensitive to the molecular structure and environment. acs.orgdiva-portal.org

Studies on polymers derived from 2,5-Di-(2'-thienyl)-furan have noted their fluorescence properties. metu.edu.tr The emission spectrum is typically red-shifted relative to the absorption spectrum. The appearance of fine vibronic structure in the emission profile of some 2,5-diaryl furans indicates that the molecule adopts a more rigid and coplanar geometry in the excited state compared to the ground state. acs.org This information is critical for understanding energy dissipation pathways and for designing efficient light-emitting materials for applications such as organic light-emitting diodes (OLEDs).

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the complex processes occurring at the interface between an electrode and an electrolyte, including charge transfer, diffusion, and double-layer charging. sfu.cauc.pt The method involves applying a small, sinusoidal AC voltage perturbation at various frequencies and measuring the resulting current response. uc.pt

The data is often presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. For many electrochemical systems, the plot features a semicircle at high-to-medium frequencies, which is characteristic of a charge-transfer process. toby-huang.com The diameter of this semicircle corresponds to the charge-transfer resistance (R_ct). als-japan.com A larger R_ct value indicates a slower rate of electron transfer at the electrode interface. als-japan.com By modeling the impedance spectra with an appropriate equivalent circuit (such as a Randles circuit), quantitative parameters like R_ct and double-layer capacitance can be extracted. nih.gov This allows for a detailed understanding of the kinetics of redox processes in devices based on this compound, providing crucial information for optimizing their performance.

Fluorescence Spectroscopy for Excitonic Characterization and Emission Properties

Correlation between Monomer Structure, Polymerization Conditions, and Resulting Electronic Structure

The final electronic and optical properties of polymers derived from this compound (TFT) are not intrinsic to the monomer alone but are the result of a complex interplay between the monomer's inherent chemical structure, the specific conditions chosen for polymerization, and the resulting polymer's morphology and conjugation length. Understanding this correlation is crucial for designing materials with tailored electronic characteristics for specific applications.

The structure of the TFT monomer, which consists of a central furan (B31954) ring flanked by two thiophene (B33073) rings, is inherently electron-rich and possesses a planar, conjugated framework. ontosight.ai This structure facilitates polymerization, particularly through electrochemical methods. The presence of multiple heterocyclic rings in a conjugated system lowers the oxidation potential required for polymerization compared to the individual parent heterocycles like thiophene or furan. acs.org This lower oxidation potential helps to minimize side reactions and overoxidation, leading to more ordered polymer chains with fewer defects. acs.org

Electrochemical polymerization is a common method for synthesizing poly(this compound) (pTFT). The conditions of this process significantly dictate the properties of the resulting polymer film. Key parameters include the choice of solvent, the supporting electrolyte, and the applied potential. For instance, the anodic polymerization of TFT in an ethanol (B145695) solution containing 0.2 M lithium perchlorate (B79767) (LiClO4) as the supporting electrolyte yields a pTFT film with a distinct electronic structure. metu.edu.tr Spectroelectrochemical analysis of this film revealed an electronic band gap (E_g) of 2.22 eV. metu.edu.tr The polymer exhibited electrochromic behavior, switching between an orange neutral state and a black oxidized state. metu.edu.tr Studies on similar assemblies have reported comparable optical band gaps of approximately 2.2 eV to 2.3 eV. srce.hrscirp.org

The molecular weight and uniformity of the polymer chains, which are heavily influenced by polymerization conditions, also affect the electronic structure. For example, in the synthesis of other donor-acceptor copolymers, the use of a phase-transfer catalyst under modified reaction times resulted in polymers with higher molar masses. nih.gov This increase in molecular weight led to an enhanced effective conjugation length, which generally results in absorption at longer wavelengths (a lower band gap), although factors like crystallinity and molecular packing can also cause deviations. nih.gov

Modifying the fundamental structure of the TFT monomer is a primary strategy for tuning the electronic properties of the resulting polymer. Introducing electron-donating or withdrawing groups, or altering the heterocyclic rings, can systematically shift the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the band gap.

A key example is the substitution of the thiophene rings with 3,4-ethylenedioxy groups to form 2,5-bis(2-(3,4-ethylenedioxy)thienyl)furan (BEDOT-F). acs.orgacs.org The electron-donating nature of the ethylenedioxy (EDOT) units further lowers the oxidation potential of the monomer and, consequently, the band gap of the resulting polymer. acs.org A comparative study of polymers based on monomers with a central furan (BEDOT-F), thiophene (BEDOT-T), or benzene (B151609) (BEDOT-B) ring flanked by EDOT units shows how the central core influences the final electronic properties. acs.org This highlights the principle that assembling monomers from different heterocyclic units can create polymers with electronic band gaps lower than their parent polyheterocycles. acs.org

The table below summarizes the effect of polymerization conditions on the properties of pTFT.

MonomerPolymerization MethodSolvent / ElectrolyteResulting PolymerBand Gap (E_g)Polymer Color (Neutral/Oxidized)
This compound (TFT/SOS)Anodic PolymerizationEthanol / 0.2 M LiClO₄Poly(2,5-di-(2-thienyl)-furan) (pTFT/PSOS)2.22 eV metu.edu.trOrange / Black metu.edu.tr

The following table illustrates the correlation between monomer structure and the electronic properties of the resulting polymers.

Monomer NameMonomer StructurePolymer NameBand Gap (E_g)Key Structural Feature
This compound (TFT)Thiophene-Furan-ThiophenepTFT~2.2 eV srce.hrFuran central core
2,5-bis(2-(3,4-ethylenedioxy)thienyl)furan (BEDOT-F)EDOT-Furan-EDOTPoly(BEDOT-F)1.9 eV acs.orgFuran core with electron-donating EDOT groups
2,5-bis(2-(3,4-ethylenedioxy)thienyl)-thiophene (BEDOT-T)EDOT-Thiophene-EDOTPoly(BEDOT-T)1.7 eV acs.orgThiophene core with electron-donating EDOT groups
(E)-1,2-bis(2-(3,4-ethylenedioxy)thienyl)vinylene (BEDOT-V)EDOT-Vinylene-EDOTPoly(BEDOT-V)1.6 eV acs.orgVinylene core with electron-donating EDOT groups

This data demonstrates a clear trend: the electronic structure of the final polymer is highly dependent on both the starting monomer and the method of polymerization. By strategically modifying the monomer—for example, by introducing electron-rich EDOT units—the band gap of the resulting polymer can be significantly lowered, shifting its optical and electronic properties. acs.org Similarly, controlling polymerization conditions allows for optimization of polymer chain length and order, which are critical for achieving desired electronic performance. nih.gov

Charge Transport Mechanisms and Optoelectronic Phenomena in Poly 2,5 Di 2 Thienyl Furan Films

Investigation of Charge Carrier Generation and Transport Processes within Conjugated Networks

The performance of optoelectronic devices based on poly(2,5-di-(2'-thienyl)furan) (PThF) and related conjugated polymers is fundamentally dependent on the efficiency of charge carrier generation and transport within their solid-state structures. In these organic semiconductors, charge transport is not governed by the band-like motion seen in inorganic crystals, but rather by a hopping mechanism between localized states. researchgate.net The process begins with the generation of charge carriers—electrons and holes—typically through photoexcitation or charge injection from an electrode.

Within the conjugated network of PThF, the π-electrons are delocalized along the polymer backbone, creating pathways for charge mobility. However, the inherent disorder in polymer films, including variations in chain length, packing, and the presence of grain boundaries, creates energetic barriers. rsc.org Consequently, charge carriers become kinetically trapped, and their movement through the material requires thermal energy to "hop" over these potential barriers, a process often described by thermionic emission models. rsc.org The structure of PThF, which combines electron-rich thiophene (B33073) and furan (B31954) rings, is designed to facilitate this process. mdpi.com Studies on photoactive assemblies incorporating Poly (2-(2-thienyl) furan) (PTF) show that it creates an effective environment for forming multiphase interfaces that facilitate the movement of charge carriers and suppress the rapid recombination of electron-hole pairs. scirp.org

Electrochemical Switching Dynamics and Reversible Electrochromic Response

Poly(this compound) films exhibit reversible electrochromic behavior, meaning their optical properties can be modulated by an applied electrical potential. This phenomenon is rooted in the redox reactions of the conjugated polymer backbone. The switching dynamics—the speed at which the color change occurs—and the stability of the colored and bleached states are critical parameters for practical applications like smart windows, displays, and variable reflectance mirrors. google.com

The electrochemical switching process involves the oxidation and reduction of the polymer. In its neutral, fully reduced state, PThF has a characteristic color. researchgate.netdokumen.pub When a potential is applied, the polymer undergoes oxidation (p-doping), leading to the formation of polarons and subsequently bipolarons. This change in the electronic structure alters the way the material absorbs light, resulting in a color change. The process is reversible, and applying a reducing potential returns the polymer to its neutral state, restoring the original color. This redox switching has been shown to be reversible over multiple cycles in related copolymers. researchgate.net

The speed of this transition is a key performance metric. For instance, studies on electrochromic devices (ECDs) using copolymers incorporating 2-(2-thienyl)furan (B1594471) have demonstrated rapid switching times of less than 0.6 seconds from a colored to a bleached state. mdpi.com The coloration efficiency (CE), which measures the change in optical density per unit of charge injected, is another important parameter. A high CE value indicates that a significant color change can be achieved with minimal charge, which is desirable for low-power devices. For example, an ECD based on a copolymer of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan, P(DTC-co-TF2)/PEDOT-PSS, showed a high coloration efficiency of 512.6 cm² C⁻¹ at a wavelength of 627 nm. mdpi.com

Table 1: Electrochromic Performance of a P(DTC-co-TF)/PEDOT-PSS Device This table presents key performance metrics for an electrochromic device utilizing a copolymer containing 2-(2-thienyl)furan (TF) as the anodic layer.

ParameterValueWavelength (nm)Source
Max Transmittance Change (ΔT)43.4%627 mdpi.com
Switching Time (Color to Bleach)< 0.6 s- mdpi.com
Coloration Efficiency (η)512.6 cm² C⁻¹627 mdpi.com

Determination of Electronic Band Gaps and Their Engineering through Molecular Design

The electronic band gap (Eg) is a crucial property of a conjugated polymer, defining its optical and electronic characteristics. It represents the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The band gap determines the energy of photons the material can absorb and emit, and thus its color and potential for photovoltaic applications. For PThF, the band gap can be determined from the onset of the π-π* transition in its UV-Vis absorption spectrum. researchgate.net

Spectroelectrochemical studies of a graft copolymer of polytetrahydrofuran and polythiophene (PTHF/PTh) show a band gap onset of 1.88 eV. researchgate.netresearchgate.net Research on electrochemically polymerized di(thienyl)furan indicates a band gap of 1.97 eV, which is notably lower than that of its all-thiophene analogue, terthiophene (2.11 eV), demonstrating the influence of the furan ring. researchgate.net Furthermore, analysis of Poly (2-(2-thienyl) furan) (PTF) films has shown an absorption edge corresponding to a band gap of 2.3 eV. scirp.org

Table 2: Electronic Band Gaps of PThF and Related Polymers This table compares the experimentally determined optical band gaps for poly(this compound) and structurally similar conjugated polymers.

PolymerBand Gap (Eg) in eVSource
PTHF/PTh graft copolymer1.88 researchgate.netresearchgate.net
Poly(di(thienyl)furan)1.97 researchgate.net
Poly(terthiophene)2.11 researchgate.net
Poly(2-(2-thienyl)furan) (PTF)2.3 scirp.org

Influence of Redox States on Optical Absorption and Color Switching Transitions

The distinct colors observed in PThF films are directly linked to their electrochemical redox states. The process of electrochemical oxidation or reduction fundamentally alters the electronic structure of the conjugated polymer, which in turn modifies its optical absorption spectrum. americanscientist.org This principle underlies the color switching transitions characteristic of electrochromic materials.

In its neutral (fully reduced) state, Poly(this compound) is orange. dokumen.pub This color corresponds to a strong π-π* electronic transition, where the material primarily absorbs light in the blue-green region of the visible spectrum. When the polymer is electrochemically oxidized, electrons are removed from the conjugated backbone, leading to the formation of charge carriers known as polarons and bipolarons. dtic.mil These new electronic states introduce allowed energy levels within the original band gap.

This results in the appearance of new, lower-energy optical absorption bands. researchgate.net As the applied potential increases, the intensity of the original π-π* transition decreases, while the new absorption bands associated with the oxidized species grow. researchgate.netresearchgate.net This change in the absorption profile causes a visible color change. For PThF, stepwise oxidation leads to a shift in color from orange to black in its fully oxidized state. dokumen.pub In a related graft copolymer, PTHF/PTh, the color changes from red in the reduced state to blue in the highly oxidized state as the absorbance in the visible region is systematically reduced with increasing potential. researchgate.net This transition between distinct and reversible colored states is the basis of its electrochromic functionality.

Table 3: Color Transitions in PThF and a Related Copolymer This table details the observed colors of the polymers in their neutral (reduced) and oxidized states.

PolymerNeutral State ColorOxidized State ColorSource
Poly(this compound)OrangeBlack dokumen.pub
PTHF/PTh graft copolymerRedBlue researchgate.net

Compound Index

Molecular Engineering and Supramolecular Organization of 2,5 Di 2 Thienyl Furan Based Materials

Derivatization Strategies for Tunable Electronic and Structural Characteristics

The electronic and physical properties of TFT-based polymers can be finely tuned by introducing specific functional groups or substituents onto the core monomer unit. These modifications can significantly impact the polymer's solubility, processability, conformational structure, and ultimately, its electronic performance.

Effects of Alkyl Substituents on Conformational Dynamics and Polymer Properties

The introduction of alkyl side chains is a widely employed strategy to enhance the solubility and processability of otherwise rigid and insoluble conjugated polymers. kpi.ua In the context of TFT-based polymers and related structures, alkyl substituents play a crucial role in dictating the polymer's conformational dynamics, which in turn affects its electronic properties and solid-state packing.

The length and branching of alkyl chains influence the intermolecular interactions and the degree of planarity of the polymer backbone. Longer or bulkier alkyl groups can increase solubility but may also introduce steric hindrance, potentially disrupting the π-π stacking that is essential for efficient charge transport. kpi.uarsc.org Conversely, shorter or linear alkyl chains might promote better packing but could lead to reduced solubility.

Research on analogous thiophene-based polymers has demonstrated that the regioregularity of alkyl substitution is critical. Regioregular polymers, where the substituents are arranged in a consistent head-to-tail fashion, tend to exhibit higher crystallinity and, consequently, improved charge carrier mobilities compared to their regiorandom counterparts. rsc.org This principle is directly applicable to the design of high-performance poly(2,5-Di-(2'-thienyl)furan) derivatives.

The table below summarizes the impact of different alkyl substituents on the properties of various furan (B31954) and thiophene-based polyesters, illustrating the general principles of how alkyl chain structure can be used to tune material characteristics. ncsu.edu

PolymerAlkyl Substituent CharacteristicsGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (ΔHm) (J/g)
Poly(propylene furandicarboxylate) (PPF)Propylene glycol derived651740.9
Poly(neopentyl glycol furandicarboxylate) (PNF)Neopentyl glycol derived7020132.1
Poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF)More -CH3 substituted groupsLower than PNFLower than PNFDecreased compared to PNF
Poly(2-methyl-1,3-propylene furandicarboxylate) (PMF)2-methyl-1,3-propylene derived--Non-crystalline

Data sourced from BioResources. ncsu.edu

Co-polymerization with Complementary Monomers for Advanced Architectures

Co-polymerization is a powerful technique to create materials with properties that are intermediate between or superior to those of the parent homopolymers. By combining TFT units with other electronically or structurally complementary monomers, it is possible to design advanced polymer architectures with enhanced functionality.

Design and Synthesis of Block and Random Copolymers for Enhanced Processability and Functionality

Both block and random copolymerization strategies have been successfully employed to tailor the properties of conjugated polymers.

Random Copolymers: The random incorporation of different monomer units along the polymer chain can be used to fine-tune the electronic energy levels (HOMO/LUMO), absorption spectrum, and solubility of the resulting material. mdpi.com For instance, copolymerizing an electron-rich monomer like TFT with an electron-deficient monomer can lead to donor-acceptor (D-A) copolymers with narrowed bandgaps, which is advantageous for applications in organic photovoltaics. mdpi.com The ratio of the comonomers can be varied to systematically adjust the material's properties. rsc.org

Block Copolymers: Block copolymers consist of extended, covalently linked segments of different homopolymers. This architecture can lead to microphase separation, where the different blocks self-assemble into ordered nanostructures. nih.gov In the context of TFT-based materials, a block copolymer could be designed with a conjugated block for electronic functionality and a flexible, non-conjugated block to improve processability and control morphology. For example, block copolyesters containing 2,5-furan moieties have been synthesized to achieve materials with outstanding gas barrier properties, demonstrating the versatility of this approach. nih.gov

The synthesis of these copolymers often relies on cross-coupling reactions, such as Stille or Suzuki polymerizations, which allow for the controlled assembly of different monomer units. acs.orgacs.org

Self-Assembly and Hierarchical Structure Formation in Solution and Solid State

The ability of TFT-based molecules and polymers to self-assemble into ordered structures is fundamental to their function in electronic devices. This process, driven by non-covalent interactions like π-π stacking and van der Waals forces, dictates the material's morphology from the molecular to the macroscopic scale. amu.edu.plethernet.edu.et

In solution, conjugated molecules like TFT derivatives can form aggregates, and the nature of this aggregation can be influenced by factors such as solvent choice, temperature, and concentration. cardiff.ac.uk This pre-aggregation in solution can have a significant impact on the morphology of the thin film that is subsequently cast from it.

In the solid state, these materials can form hierarchical structures, ranging from nanoscale fibrils and lamellae to larger crystalline domains. nih.gov The control over this self-assembly is crucial for creating well-ordered pathways for charge transport. For instance, the formation of fibrillar networks stabilized by hydrogen bonding has been explored for furan-2,5-dicarboxylic acid (FDCA)-based organogelators, highlighting the potential to engineer specific supramolecular architectures. nih.gov

Crystalline Packing and Morphology-Performance Relationships in Poly(this compound) Films

The performance of a poly(this compound) film in an electronic device is intrinsically linked to its solid-state morphology, particularly its crystalline packing. The arrangement of the polymer chains in the crystalline domains determines the efficiency of intermolecular charge hopping, which is a key factor governing charge carrier mobility.

Different packing motifs, such as herringbone and π-stacked arrangements, can arise depending on the specific chemical structure of the polymer and the processing conditions used to fabricate the film. acs.org For example, the introduction of different ring substituents (furan, thiophene (B33073), selenophene) into the side chains of a polymer has been shown to induce significant and varied morphological effects in bulk-heterojunction solar cells. acs.org

The relationship between morphology and performance is often complex. For instance, in small-molecule non-fullerene solar cells, balancing the crystal size of the donor and acceptor materials is crucial for creating an optimal interpenetrating network for efficient charge separation and transport. acs.org Similarly, for TFT-based polymers, achieving a high degree of crystallinity with favorable π-stacking is generally desirable for high charge mobility. However, the morphology must also allow for good interfacial contact with other materials in the device, such as the dielectric in a transistor or the acceptor in a solar cell.

The table below presents data on the photovoltaic performance of different donor-acceptor polymers, illustrating how structural modifications and the resulting morphology can influence device efficiency. acs.org

PolymerFullerene AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm2)Fill Factor (FF)
pT3DPP-HDPC60BM4.6 (0.2)0.74 (0.01)10.0 (0.4)0.62 (0.02)
pT3DPP-HDPC70BM5.8 (0.2)0.73 (0.01)12.3 (0.3)0.65 (0.02)
pT3DPP-ODPC60BM4.7 (0.3)0.76 (0.01)9.8 (0.3)0.63 (0.02)
pT3DPP-ODPC70BM5.9 (0.1)0.75 (0.01)11.9 (0.2)0.66 (0.01)
pT2TTDPP-HDPC60BM5.0 (0.2)0.71 (0.01)11.8 (0.4)0.60 (0.02)
pT2TTDPP-HDPC70BM6.6 (0.3)0.70 (0.01)14.3 (0.4)0.66 (0.02)
pT2TTDPP-ODPC60BM5.8 (0.2)0.76 (0.01)11.6 (0.3)0.66 (0.01)
pT2TTDPP-ODPC70BM7.3 (0.3)0.75 (0.01)14.0 (0.2)0.70 (0.02)

Average values with standard deviations in parentheses. Data sourced from The Journal of Physical Chemistry C. acs.org

Applications and Performance Evaluation in Advanced Organic Electronic Devices

Role as Active Layer Material in Organic Semiconductor Device Architectures

The molecular architecture of 2,5-Di-(2'-thienyl)furan, with its efficient π-conjugation, makes it and its derivatives highly suitable for use as the active semiconductor layer in organic electronic devices. ontosight.ai These materials are particularly prominent in Organic Field-Effect Transistors (OFETs), where they facilitate charge transport. The incorporation of the furan-thiophene structure into polymer backbones has been shown to yield materials with promising charge carrier mobilities. ontosight.aisnu.edu.in

The replacement of thiophene (B33073) with furan (B31954) in certain diketopyrrolopyrrole (DPP) based copolymers has been identified as a successful strategy for developing high-mobility polymer semiconductors. snu.edu.in For instance, a donor-acceptor polymer incorporating a furan-based DPP unit (PDPPF-TVT) has demonstrated excellent p-channel charge transport characteristics in a bottom-gate, top-contact OFET configuration. snu.edu.in After thermal annealing at 200°C, this material achieved a high hole mobility of 0.13 cm² V⁻¹ s⁻¹ with a high on/off current ratio in the range of 10⁶–10⁷. snu.edu.in The strong intermolecular interactions and favorable π–π stacking of the fused aromatic blocks are credited for this high mobility. snu.edu.in

Furthermore, research into furan-thiophene alternating oligomers has also shown their potential for OFET applications, with measured hole mobilities ranging from 10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹. tdl.org The performance of these materials underscores the utility of the this compound motif in creating highly ordered thin films with effective charge transport properties, which are critical for the active layer in organic transistors. ontosight.ai

Performance of this compound Analogs in OFETs
Polymer/OligomerDevice ConfigurationHole Mobility (μh) [cm² V⁻¹ s⁻¹]On/Off RatioReference
PDPPF-TVTBottom-gate, top-contact0.1310⁶–10⁷ snu.edu.in
Oligo(thienylfuran)sNot specified10⁻⁴ - 10⁻²Not specified tdl.org

Electrochromic Devices for Dynamic Optical Modulation and Display Technologies

Electrochromism, the reversible change in optical properties under an applied voltage, is a key technology for smart windows, displays, and rearview mirrors. mdpi.commdpi.com Polymers derived from this compound and its analogs are effective materials for these applications due to their ability to undergo distinct color changes upon electrochemical oxidation and reduction. mdpi.comrsc.org

Copolymers incorporating 2-(2-thienyl)furan (B1594471) and 3,6-di(2-thienyl)carbazole (DTC) have been synthesized and studied for their electrochromic performance. mdpi.com These polymeric films, when deposited on transparent conductive electrodes, exhibit multiple colors. mdpi.com For example, the P(DTC-co-TF2) copolymer film transitions between dark yellow (0.0 V), yellowish-green (0.4 V), gunmetal gray (0.8 V), and dark gray (1.2 V). mdpi.com

When assembled into a dual-type electrochromic device (ECD) with Poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) as the cathodic layer, these materials show excellent performance metrics. A device using the P(DTC-co-TF) copolymer as the anodic layer displayed a high transmittance change (ΔT) of 43.4% at 627 nm and a fast switching time of less than 0.6 seconds from a colored to a bleached state. mdpi.com Another device, P(DTC-co-TF2)/PEDOT-PSS, demonstrated high coloration efficiency (η) of 512.6 cm² C⁻¹ at 627 nm and satisfactory optical memory. mdpi.com The variety of accessible colors and strong performance make these furan-thiophene based polymers highly suitable for electrochromic technologies. mdpi.comacs.org

Electrochromic Performance of 2-(2-thienyl)furan-based Copolymers and Devices
Material/DeviceTransmittance Change (ΔT)Wavelength (nm)Coloration Efficiency (η) [cm² C⁻¹]Switching Time (s)Color States (at various voltages)Reference
P(DTC-co-TF) Film67.3%870Not specifiedNot specifiedMustard yellow, khaki, grey, dark grey mdpi.com
P(DTC-co-TF2) Film56.1%855Not specifiedNot specifiedDark yellow, yellowish-green, gunmetal gray, dark gray mdpi.com
P(DTC-co-TF)/PEDOT-PSS ECD43.4%627Not specified< 0.6Not specified mdpi.com
P(DTC-co-TF2)/PEDOT-PSS ECDNot specified627512.6Not specifiedNot specified mdpi.com

Potential in Organic Photovoltaics and Chemo/Biosensors based on Material Response

The favorable electronic properties of this compound and its derivatives, such as tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, position them as promising candidates for organic photovoltaics (OPVs). ontosight.ai In OPV devices, these materials can function as the electron donor component in the active layer, which is responsible for absorbing light and generating excitons. mdpi.com While research on polymers based directly on this compound for OPVs is emerging, analogous structures have shown significant promise. For example, a donor-acceptor copolymer containing a 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) unit, which is structurally related, achieved a power conversion efficiency (PCE) of 4.7% when blended with a fullerene acceptor (PC₇₁BM). researchgate.net The inherent stability and light-absorbing capabilities of furan-thiophene systems suggest a strong potential for developing efficient solar cells. ontosight.ai

Performance of a Furan-Containing Analog in Organic Photovoltaics
PolymerAcceptorPower Conversion Efficiency (PCE)Reference
PDBFBTPC₇₁BM4.7% researchgate.net

In the realm of sensing, conducting polymers derived from furan- and thiophene-containing monomers are being explored for chemo/biosensor applications. metu.edu.trresearchgate.net These sensors operate based on the principle that interaction with a target analyte modulates the electrical or optical properties of the polymer. Hybrid structures like 2,5-di(thienyl)pyrroles (SNSs), which are close analogs of this compound, have been successfully used in biosensors. researchgate.net For instance, a glucose biosensor was developed by immobilizing glucose oxidase onto a copolymer film containing an SNS derivative. researchgate.net Similarly, enzyme electrodes have been constructed using conducting polymers to detect specific biological molecules. An electrode modified with poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) was used to immobilize bacterial cells for biosensing applications. metu.edu.tr Another example involves an electrode coated with poly(2,5-di(furan-2-yl)thiazolo[5,4-d]thiazol) and an immobilized polyphenol oxidase enzyme, which was used for the determination of total phenolic material in wastewater samples. metu.edu.tr This demonstrates the potential of this compound-based materials in creating sensitive and selective platforms for chemical and biological detection.

Computational Design and Predictive Modeling for Next Generation 2,5 Di 2 Thienyl Furan Systems

Quantum Chemical Calculations for Structure-Property Relationships and Predictive Material Design

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are powerful tools for investigating the electronic structure of materials like 2,5-Di-(2'-thienyl)furan. acs.orgmedium.com These methods allow for the precise calculation of key electronic parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgrsc.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), is a critical predictor of a material's optical and electronic properties. physchemres.org

For this compound and its derivatives, DFT calculations have been used to establish clear relationships between molecular structure and optoelectronic function. acs.org Theoretical calculations of HOMO and LUMO energies, and the resulting energy gap, show excellent agreement with experimental data obtained from spectroscopy. acs.org This correlation validates the predictive power of these computational models, providing reliable direction for the design of new furan-based π-functional materials for optoelectronic applications. acs.org The planar and conjugated framework of this compound results in relatively low HOMO and LUMO energy levels, making it a suitable building block for organic semiconductors. ontosight.ai

Table 1: Theoretical and Experimental Electronic Properties of this compound. acs.org
CompoundHOMO (calc.)LUMO (calc.)Eg (calc.)λonset (exp.)Eg (opt.)
This compound-5.61 eV-1.74 eV3.87 eV410 nm3.03 eV

Molecular Dynamics Simulations for Conformational Flexibility and Polymer Dynamics

While quantum chemical calculations provide insight into electronic structure, Molecular Dynamics (MD) simulations model the physical movement and interactions of atoms and molecules over time. nih.govresearchgate.net This technique is essential for understanding the conformational flexibility of the this compound monomer and the larger-scale dynamics of its corresponding polymer. rsc.org The conformation of conjugated polymers, both in solution and in the solid state, significantly impacts material morphology and, consequently, device performance. rsc.org

Studies combining dynamic NMR spectroscopy and ab initio calculations have investigated the conformational interchange in oligo(thienyl)furans, including 2,5-bis(2'-thienyl)furan. acs.org These investigations revealed that the energy barriers for the rotation around the single bonds connecting the furan (B31954) and thiophene (B33073) rings are very low. acs.org This results in a rapid conformational exchange, a key physical characteristic of the molecule. acs.org To accurately model this behavior in large polymer chains, torsional parameter sets for use in classical MD force fields are derived from these high-level ab initio torsional energy profiles, ensuring the parameters are transferable to larger oligomers and polymers. acs.orgnih.gov MD simulations thus provide a crucial link between the flexibility of a single molecular unit and the macroscopic dynamics and solution behavior of the resulting polymer. rsc.org

Theoretical Prediction of Charge Transport Pathways and Electronic Band Structures within Polymeric Frameworks

The performance of a semiconducting polymer is fundamentally determined by its ability to transport electrical charges and by its electronic band structure. Theoretical and computational methods are indispensable for predicting these properties in polymeric frameworks derived from this compound. ontosight.ai DFT calculations are extended from single molecules to oligomers and polymers to predict how the electronic band structure evolves with chain length. acs.orgphyschemres.org Generally, as the degree of polymerization increases, the band gap is expected to decrease due to more extended π-conjugation, which is favorable for charge transport. acs.org

Theoretical models predict that in polymers based on repeating units like this compound, the HOMO and LUMO orbitals become delocalized along the polymer backbone. acs.org This delocalization creates pathways for charge carriers (holes in the HOMO and electrons in the LUMO) to move through the material. ontosight.ai The efficiency of this movement is the charge carrier mobility, a key performance metric for organic transistors. researchgate.net Research has indicated that polymers incorporating the this compound unit are promising materials for achieving high hole mobilities. ontosight.ai By combining quantum mechanics to define the electronic landscape and molecular dynamics to model the physical structure, researchers can build a comprehensive picture of charge transport, accounting for factors like intracrystalline order and the connectivity between crystalline domains. researchgate.netacs.org

Conclusion and Future Research Directions in 2,5 Di 2 Thienyl Furan Chemistry and Materials Science

Summary of Key Research Findings on Synthesis and Property Interplay in Conjugated Systems

The electronic and optical properties of conjugated systems derived from 2,5-Di-(2'-thienyl)furan (DTF) are intrinsically linked to their molecular structure, which is dictated by the synthetic methodology employed. Research has demonstrated that the arrangement of the furan (B31954) and thiophene (B33073) rings, the planarity of the resulting oligomer or polymer backbone, and the nature of any substituent groups are critical factors governing the material's performance. rsc.orgolemiss.edu

The choice of polymerization technique, such as Suzuki-Miyaura coupling, direct arylation polymerization, or electropolymerization, directly influences the final polymer's characteristics, including molecular weight, regioregularity, and purity. rsc.orgresearchgate.net These factors, in turn, affect the material's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the optical bandgap, and charge carrier mobility. ontosight.ainih.gov For example, polymers based on DTF have shown promising high hole mobilities in Organic Field-Effect Transistors (OFETs). ontosight.ai The strategic incorporation of electron-donating or -accepting groups onto the DTF core allows for the fine-tuning of these electronic properties to suit specific device applications. nih.gov

Furthermore, studies comparing furan-based polymers to their all-thiophene counterparts have revealed important differences. Oligofurans tend to have more intense fluorescence and smaller Stokes shifts compared to oligothiophenes, a phenomenon attributed to a decrease in intersystem crossing due to the absence of the heavier sulfur atom. researchgate.net However, the impact of furan incorporation is not always straightforward; while some furan-derived structures show enhanced performance, others exhibit reduced charge mobilities, highlighting the complex structure-property relationships at play. nih.gov

Unexplored Avenues in Polymer Design, Functionalization, and Multicomponent Architectures

The versatility of the this compound scaffold opens up numerous, largely unexplored, avenues for the rational design of advanced functional materials.

Polymer Design and Functionalization: A significant area for future research is the development of novel copolymers that incorporate DTF with other functional units to create materials with tailored properties. researchgate.net This includes creating donor-acceptor (D-A) copolymers with low bandgaps suitable for organic photovoltaic (OPV) applications. mdpi.comucla.edu Another promising, yet underexplored, strategy is post-polymerization modification. rsc.orgresearchgate.net This would involve synthesizing a base polymer containing DTF and then chemically altering it to introduce functionalities that might not be compatible with the initial polymerization conditions. This could lead to materials with unique sensory capabilities or improved processability.

The direct functionalization of the DTF monomer itself prior to polymerization is another key area. While the core DTF structure is well-established, the systematic exploration of attaching various functional groups—such as alkyl chains for solubility, electron-withdrawing or -donating groups to tune electronic levels, or chiral moieties to induce self-assembly into ordered structures—is still in its early stages. researchgate.netresearchgate.net For example, the synthesis of "hairy-rod" type conjugated polymers, where a rigid conjugated backbone is grafted with flexible side chains (like oligo-(D,L-lactide)), represents an innovative approach to creating complex, functional architectures. mdpi.com

Multicomponent Architectures: The design of multicomponent and hybrid systems based on DTF is a frontier in the field. This goes beyond simple copolymers to include the creation of block copolymers, where distinct blocks of a DTF-based polymer are combined with other polymer types to achieve, for example, self-assembling nanostructures. acs.org The integration of DTF-based oligomers into supramolecular structures, guided by non-covalent interactions like hydrogen bonding or π-π stacking, could lead to materials with responsive, "smart" properties. researchgate.net There is also potential in creating hybrid materials by interfacing DTF-based polymers with inorganic nanoparticles or metal-organic frameworks (MOFs) to combine the processing advantages of polymers with the unique electronic or catalytic properties of inorganic components. thegoodscentscompany.com

Challenges and Prospects for Scalable Production and Integration into Advanced Functional Devices

Despite the promise of this compound-based materials, significant hurdles remain in their scalable production and successful integration into commercial devices.

Scalable Production: A primary challenge is the synthesis of the DTF monomer and its subsequent polymerization in a cost-effective and scalable manner. Many current synthetic routes involve multi-step processes with palladium-catalyzed cross-coupling reactions, which can be expensive and difficult to scale up. ontosight.aiunito.it The synthesis often requires purification by chromatography, which is not ideal for large-scale industrial production. ontosight.ai Furthermore, the inherent chemical instability of the furan ring compared to thiophene can lead to decomposition during synthesis and processing, resulting in lower yields and impurities that can be detrimental to device performance. researchgate.net

Prospects for overcoming these challenges lie in the development of more efficient and robust synthetic methodologies. Transition-metal-free synthesis routes, such as the use of continuous-flow reactors, are being explored to increase yields, improve safety, and reduce waste. acs.org The development of one-pot synthesis procedures or methods that utilize more abundant and less expensive starting materials is also a critical research direction. researchgate.netgoogle.com For instance, methods for the direct C-H arylation polymerization are being refined to reduce the number of synthetic steps required to produce the final polymers. rsc.org

Integration into Advanced Functional Devices: The successful incorporation of DTF-based materials into devices like OFETs and OPVs faces its own set of challenges. The solubility and processability of these polymers can be poor, making it difficult to form the uniform, highly ordered thin films required for efficient charge transport. researchgate.netresearchgate.net The tendency of these conjugated polymers to aggregate in solution can further complicate device fabrication and lead to unpredictable performance. acs.orgcam.ac.uk

Future progress will depend on the strategic molecular design to improve material properties. This includes the incorporation of flexible alkyl side chains to enhance solubility without disrupting the electronic properties of the conjugated backbone. mdpi.com Controlling the thin-film morphology through advanced processing techniques, such as solvent annealing, thermal annealing, or solution shearing, is another key area of investigation. researchgate.net Furthermore, a deeper understanding of the relationship between molecular structure, solid-state packing, and charge transport properties is essential for designing next-generation materials with improved performance and stability. rsc.orgolemiss.eduresearchgate.net The development of electrochemically stable copolymers, for example by incorporating units like 3,4-ethylenedioxythiophene (B145204) (EDOT), could also enhance the operational lifetime of devices. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.